N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a cyclopropyl group and fused to a thiopyrano-pyridazinone scaffold via an acetamide linker. The cyclopropyl substituent introduces steric and electronic effects that modulate the compound’s reactivity and binding properties.
Properties
Molecular Formula |
C14H15N5O2S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C14H15N5O2S2/c20-11(15-14-17-16-13(23-14)8-1-2-8)6-19-12(21)5-9-7-22-4-3-10(9)18-19/h5,8H,1-4,6-7H2,(H,15,17,20) |
InChI Key |
GJURVGFLBZPKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=C4CSCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiadiazole ring, followed by the construction of the thiopyrano-pyridazinone moiety. Key reaction conditions include the use of specific reagents, catalysts, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions may be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Computed Properties
| Property | Value |
|---|---|
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring could enhance its antimicrobial efficacy.
Anticancer Potential
The compound has also been explored for its anticancer properties. Thiadiazole derivatives have been shown to inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
A series of experiments conducted on tumor-bearing mice revealed that the compound effectively reduced tumor size and inhibited metastasis. The mechanism was attributed to the induction of apoptosis in cancer cells through specific molecular pathways.
Pharmaceutical Development
The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives can be synthesized to enhance potency and selectivity against targeted diseases.
Table: Comparison with Other Thiadiazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | High | Moderate | Unique structural features |
| N-(1-methylthiadiazol)-acetamide | Moderate | Low | Simpler structure |
| N-(5-sulfamoylthiadiazol)-acetamide | High | High | Effective against a broader range of pathogens |
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences:
- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound introduces higher ring strain and smaller steric bulk compared to the cyclohexyl analog. This may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .
- Phenyl vs.
Physicochemical and Bioactivity Trends
While explicit data for the target compound are unavailable, trends from analogs suggest:
- Solubility : Cyclopropyl substitution may improve aqueous solubility compared to bulkier groups like cyclohexyl or phenyl due to reduced hydrophobicity.
- Stability: The thiopyrano-pyridazinone core likely enhances thermal stability, as seen in structurally related compounds analyzed via X-ray diffraction (e.g., ) .
- Bioactivity : Thiadiazole derivatives exhibit diverse bioactivities, including antimicrobial and enzyme inhibitory effects. The cyclopropyl group’s electron-withdrawing effects could modulate interactions with biological targets like kinases or proteases .
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its significant biological activity. The cyclopropyl group enhances the compound's lipophilicity and potentially its ability to penetrate biological membranes. The thiopyrano-pyridazin structure contributes to its unique reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit potent anticancer properties. For instance, derivatives of thiadiazoles have shown activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values reported as low as 0.28 µg/mL . The mechanism of action often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity . Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some derivatives exhibit anti-inflammatory properties . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : It may interact with DNA or RNA synthesis pathways, leading to cytotoxic effects in rapidly dividing cells.
- Cell Signaling Modulation : The compound can modulate various signaling pathways that regulate cell proliferation and survival.
Research Findings
A variety of studies support the potential therapeutic applications of this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of thiadiazole derivatives in a mouse model of cancer. Treatment resulted in a significant reduction in tumor size compared to controls .
- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited bacterial growth at concentrations lower than traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves cyclization of thiadiazole and thiopyrano-pyridazine precursors. For example, thiadiazole formation may use cyclopropyl isothiocyanate with hydrazides under ethanol reflux, followed by coupling with the pyridazinone moiety via acylation. Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm functional groups (e.g., carbonyl at ~1670 cm⁻¹ in IR) and molecular ions .
- Key considerations : Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hours) are critical for yield optimization. TLC (chloroform:acetone, 3:1) monitors reaction progress .
Q. How are structural ambiguities resolved during the characterization of this compound?
- Methodology : X-ray crystallography is preferred for resolving complex stereochemistry, especially for co-crystallized intermediates (e.g., thioamide/amide mixtures). For example, used X-ray diffraction to confirm bicyclic intermediates in thiadiazole-triazine synthesis .
- Complementary techniques : 2D NMR (COSY, HSQC) clarifies proton-proton correlations and heteronuclear connectivity, addressing overlaps in aromatic regions .
Q. What analytical techniques are essential for purity assessment?
- Methodology : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Melting point determination (open capillary method) and elemental analysis (C, H, N, S) validate bulk purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be systematically analyzed?
- Methodology :
- NMR : Compare experimental shifts with computed values (DFT calculations) for ambiguous protons. For example, observed discrepancies in NH proton shifts due to tautomerism, resolved via variable-temperature NMR .
- IR : Assign carbonyl stretches (1650–1700 cm⁻¹) by correlating with X-ray bond lengths. noted a 20 cm⁻¹ shift between amide and thioamide analogs .
- Statistical tools : Principal Component Analysis (PCA) of spectral datasets identifies outliers caused by impurities .
Q. What strategies optimize reaction yields when isolating unstable intermediates?
- Methodology :
- In-situ monitoring : Use ReactIR or flow NMR to track transient species (e.g., ’s flow-chemistry approach for diazo compounds) .
- Co-crystallization : As in , co-crystals of intermediates (e.g., 4.1 and 4.1a) enable structural confirmation without isolation .
- Kinetic control : Adjust heating duration (e.g., 15–20 minutes for hydrazide coupling vs. 24 hours for cyclization) to favor desired pathways .
Q. How can the compound’s bioactivity be correlated with its structural features?
- Methodology :
- In-silico docking : Map the thiopyrano-pyridazine moiety to enzyme active sites (e.g., kinases or proteases) using AutoDock Vina. highlights thiadiazole-piperazine hybrids as kinase inhibitors .
- SAR studies : Modify substituents (e.g., cyclopropyl vs. phenyl on thiadiazole) and assay against targets (e.g., antimicrobial or anticancer panels). and provide protocols for MIC/IC50 determination .
Q. What experimental designs address contradictions in mechanistic proposals (e.g., cyclization vs. acylation pathways)?
- Methodology :
- Isotopic labeling : Use 13C-labeled reactants to trace carbon flow during cyclization (e.g., ’s thiadiazole formation) .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
